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Compound of Interest

Compound Name: CAL-130 Racemate

Cat. No.: B1600120

Audience: Researchers, scientists, and drug development professionals.

Introduction

CAL-130 is a potent and selective dual inhibitor of the delta (§) and gamma (y) isoforms of
phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell
survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers,
particularly hematological malignancies.[1] CAL-130's targeted inhibition of PI3K& and PI3Ky
makes it a valuable tool for investigating the roles of these specific isoforms in cancer and
inflammatory diseases. These application notes provide detailed protocols for in vitro assays to
characterize the activity of CAL-130 racemate.

Mechanism of Action

CAL-130 preferentially inhibits the p110& and p110y catalytic subunits of PI3K.[1] This
inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to
phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to
decreased activation of downstream effectors, most notably the serine/threonine kinase Akt
(also known as Protein Kinase B). By inhibiting the phosphorylation and activation of Akt, CAL-
130 can induce apoptosis and inhibit cell proliferation in cancer cells dependent on the
PI3K/Akt pathway.
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In Vitro Inhibitory Activity of CAL-130 Racemate

The following table summarizes the in vitro inhibitory activity of CAL-130 against different PI3K

isoforms.
PI3K Isoform IC50 (nM)
p1103 1.3
pl10y 6.1
p110a 115
p110B 56

Data sourced from in vitro kinase assays using recombinant PI3K.[1]

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of CAL-130 on the metabolic activity of cancer cell lines,
which serves as an indicator of cell viability.

Materials:

e Cancer cell lines (e.g., Jurkat, MOLT-4, or other relevant lines)
o Complete growth medium (e.g., RPMI-1640 with 10% FBS)

e CAL-130 Racemate

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI or DMSO)
o 96-well plates

e Multichannel pipette
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o Plate reader
Procedure:
o Cell Seeding:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete growth medium.

o Incubate for 24 hours at 37°C in a 5% CO2 incubator.
e Drug Preparation and Treatment:
o Prepare a stock solution of CAL-130 racemate (e.g., 10 mM) in DMSO.

o Perform serial dilutions of CAL-130 in complete growth medium to achieve the desired
final concentrations.

o Remove the old medium from the wells and add 100 uL of the medium containing the
different concentrations of CAL-130. Include a vehicle control (DMSO at the same final
concentration as the highest CAL-130 dose).

o Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
e MTT Addition and Incubation:

o Add 10 pL of MTT solution to each well.

o Incubate for 4 hours at 37°C.
» Solubilization:

o Carefully remove the medium and add 100 pL of solubilization solution to each well to
dissolve the formazan crystals.

o Gently pipette to ensure complete dissolution.

e Absorbance Measurement:
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o Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

o Calculate the percentage of cell viability relative to the vehicle control.

o Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Akt Phosphorylation Assay (Western Blot)

This protocol assesses the inhibitory effect of CAL-130 on the PI3K signaling pathway by

measuring the phosphorylation status of Akt at Serine 473.

Materials:

Cancer cell lines

Complete growth medium

CAL-130 Racemate

Growth factor (e.g., IGF-1 or insulin, if required to stimulate the pathway)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-3-
actin

HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse 1gG
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e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Culture and Treatment:

[e]

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

o

If necessary, starve the cells in a serum-free medium for 12-24 hours.

Treat the cells with various concentrations of CAL-130 for 2-4 hours. Include a vehicle

[¢]

control.

[¢]

If applicable, stimulate the PI3K pathway with a growth factor for 15-30 minutes.
e Protein Extraction:

o Wash cells with ice-cold PBS.

o Lyse the cells with lysis buffer on ice for 30 minutes.

o Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
e Protein Quantification:

o Determine the protein concentration of each lysate using the BCA assay.
e SDS-PAGE and Western Blot:

o Normalize protein amounts (20-30 pg per lane) and separate by SDS-PAGE.

o Transfer the proteins to a PVDF membrane.
e Immunoblotting:

o Block the membrane for 1 hour at room temperature.
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o Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt,
and B-actin overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour
at room temperature.

 Signal Detection and Analysis:
o Apply the chemiluminescent substrate and capture the signal using an imaging system.

o Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the
loading control (B-actin).

o Plot the normalized signal against the CAL-130 concentration.

Protocol 3: Calcium Flux Assay (Flow Cytometry)

This protocol measures the effect of CAL-130 on T-cell receptor (TCR)-induced calcium
mobilization in T-cell lines (e.g., Jurkat).

Materials:

T-cell line (e.g., Jurkat)

e Complete RPMI-1640 medium

o CAL-130 Racemate

e Fluorescent calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS)

e TCR stimulant (e.g., anti-CD3 antibody)

e lonomycin (positive control)

o EGTA (negative control)
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e Flow cytometer with a UV laser for Indo-1

Procedure:

o Cell Preparation and Dye Loading:

o Harvest cells in the logarithmic growth phase and resuspend in HBSS at a density of 1 x
106 cells/mL.

o Prepare a loading buffer containing the calcium indicator dye (e.g., 1-5 uM Indo-1 AM) and
Pluronic F-127 (0.02%) in HBSS.

o Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.

e Cell Washing and Treatment:

o Wash the cells twice with HBSS to remove excess dye.

o Resuspend the cells in HBSS at 1 x 10° cells/mL.

o Aliquot the cells and treat with different concentrations of CAL-130 or vehicle control for
15-30 minutes at 37°C.

e Calcium Flux Measurement:

o Equilibrate the cell suspension at 37°C for 5-10 minutes before analysis.

o Acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.

o Add the TCR stimulant (e.g., anti-CD3 antibody) to the cell suspension while continuing to
acquire data.

o Record the fluorescence for at least 3-5 minutes to capture the calcium flux.

o For the positive control, add lonomycin to elicit a maximal calcium response. For the
negative control, add EGTA to chelate extracellular calcium.

o Data Analysis:
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o Analyze the data using appropriate flow cytometry software.

o For Indo-1, calculate the ratio of calcium-bound to calcium-free fluorescence over time.
For Fluo-4, measure the change in fluorescence intensity over time.

o Compare the calcium flux profiles of CAL-130-treated cells to the vehicle control.

Mandatory Visualizations
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Caption: CAL-130 inhibits the PI3K/Akt signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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